2-(2-Hydroxyphenyl)propionic acid
Overview
Description
“2-(2-Hydroxyphenyl)propionic acid” is a phenyl propionic acid derivative . It is also known as Atrolactic acid . It is a 2-hydroxy monocarboxylic acid and has a molecular weight of 166.178 .
Synthesis Analysis
The synthesis of “2-(2-Hydroxyphenyl)propionic acid” and its derivatives can be achieved through various methods. One approach involves the use of Williamson etherification, where the methyl ester of 3-(4-hydroxyphenyl)propionic acid is reacted with 1,2-dibromoethane . Another method involves the sulfation of phenolic acids, which can be done chemoenzymatically by 3′-phosphoadenosine-5′-phosphosulfate (PAPS)-dependent sulfotransferases or PAPS-independent aryl sulfotransferases .
Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxyphenyl)propionic acid” is represented by the linear formula: HOC6H4CH2CH2CO2H . The InChI key for this compound is CJBDUOMQLFKVQC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-(2-Hydroxyphenyl)propionic acid” appears as white crystals . It has a melting point of 88 °C . The density is estimated to be 1.1097 and the refractive index is estimated to be 1.4500 .
Scientific Research Applications
Microbial Hydroxylation 2-Phenylpropionic acid (PPH) can be hydroxylated to 2-(2-Hydroxyphenyl)propionic acid (HPPH) using various microorganisms like Streptomyces rimosus. This process is significant as it is not stereoselective at the benzylic position, highlighting its potential in microbial biotransformation applications (Kuge, Mochida, & Uwajima, 1991).
Bionanocomposites Development HPPH has been used as an organic modifier in layered double hydroxides (LDHs) for the production of PBS bionanocomposites. These composites exhibit high thermal stability and mechanical reinforcement, suggesting applications in green materials and potentially in biodegradable products (Totaro et al., 2017).
Catabolism in Bacteria Escherichia coli can utilize aromatic acids like HPPH as a carbon source. The process involves converting HPPH into other compounds through a branched pathway, indicating its role in bacterial metabolism and potential applications in biodegradation or biosynthesis (Burlingame & Chapman, 1983).
Extraction Processes in Chemical Industries The study of propionic acid extraction, which is closely related to HPPH, highlights the importance of this compound in the chemical industry, especially in the design of extraction processes for carboxylic acids (Keshav et al., 2009).
Enzymatic Synthesis HPPH has been synthesized using a continuous enzymatic process, showcasing its potential in large-scale, environmentally friendly production. This method provides high enantiomeric excess and good overall yield, which is crucial for pharmaceutical and chemical industries (Tao and McGee, 2002).
Enantioseparation Techniques High-speed counter-current chromatography has been employed for the enantioseparation of HPPH, highlighting its importance in the separation of enantiomers for pharmaceutical applications (Mo et al., 2018).
Safety And Hazards
Future Directions
Research on “2-(2-Hydroxyphenyl)propionic acid” and its derivatives is ongoing. For instance, studies have shown that hydroxyphenyl propionic acids (HPP) have potential in inhibiting lipid accumulation . Future research could focus on further understanding the biological activities of these compounds and their potential applications in health and medicine .
properties
IUPAC Name |
2-(2-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHQRJXHSUXNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)propionic acid | |
CAS RN |
533931-68-9 | |
Record name | 2-(2-Hydroxyphenyl)propanoic acid, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533931689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-HYDROXYPHENYL)PROPANOIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS74MY8K8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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